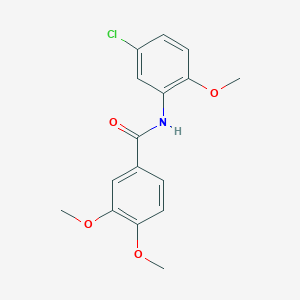
N-2-adamantyl-1-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-1-methyl-4-piperidinamine, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968, and its mechanism of action is still being studied. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
N-2-adamantyl-1-methyl-4-piperidinamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been linked to the development of Alzheimer's disease, and N-2-adamantyl-1-methyl-4-piperidinamine helps to regulate this activity. N-2-adamantyl-1-methyl-4-piperidinamine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate without affecting other neurotransmitters.
Biochemical and Physiological Effects:
N-2-adamantyl-1-methyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-adamantyl-1-methyl-4-piperidinamine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease. However, N-2-adamantyl-1-methyl-4-piperidinamine has some limitations as well. It has a short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that there is a risk of toxicity if the dose is too high.
Direcciones Futuras
There are many future directions for research on N-2-adamantyl-1-methyl-4-piperidinamine. One area of research is to explore its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is to explore its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Additionally, researchers are exploring ways to improve the delivery of N-2-adamantyl-1-methyl-4-piperidinamine to the brain, such as using nanoparticles or other drug delivery systems. Finally, researchers are exploring ways to improve the efficacy of N-2-adamantyl-1-methyl-4-piperidinamine, such as developing new analogs or modifying the existing molecule.
Métodos De Síntesis
The synthesis of N-2-adamantyl-1-methyl-4-piperidinamine involves the reaction between 1-amino-3,5-dimethyladamantane and 1-bromoadamantane in the presence of sodium hydride. The resulting product is then treated with methyl iodide to form N-2-adamantyl-1-methyl-4-piperidinamine. This synthesis method has been used to produce N-2-adamantyl-1-methyl-4-piperidinamine on a large scale for medical use.
Aplicaciones Científicas De Investigación
N-2-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-adamantyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJASFNINWPLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)